molecular formula C8H6O2 B080719 6-Hydroxybenzofuran CAS No. 13196-11-7

6-Hydroxybenzofuran

Cat. No.: B080719
CAS No.: 13196-11-7
M. Wt: 134.13 g/mol
InChI Key: UVJMVWURCUYFFK-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran is a high-value benzofuran derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. Its core structure, featuring a fused benzene and furan ring system with a phenolic hydroxyl group, makes it a privileged building block for constructing more complex heterocyclic compounds. Researchers utilize this compound extensively in the development of novel pharmacologically active agents, particularly as a precursor for ligands targeting various enzyme families and receptors. Its applications extend to material science, where it acts as a precursor for organic luminophores and functional polymers due to its potential for electronic conjugation. This compound is provided as a high-purity material to ensure reproducibility in reaction outcomes and experimental data, supporting innovative research in drug discovery and the synthesis of advanced organic materials. Strictly for research applications.

Properties

IUPAC Name

1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMVWURCUYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157281
Record name 6-Hydroxybenzofuran
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13196-11-7
Record name 6-Hydroxybenzofuran
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Record name 6-Hydroxybenzofuran
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Record name 6-Hydroxybenzofuran
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Record name 6-Benzofuranol
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Biological Activity

6-Hydroxybenzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is a benzofuran derivative that exhibits various pharmacological properties. The benzofuran scaffold is recognized for its potential in drug development, particularly as a basis for synthesizing compounds with antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.

Synthesis and Evaluation of Antimicrobial Derivatives

A study synthesized a series of this compound-3(2H)-one derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives with halogen substituents exhibited significant antimicrobial activity against various bacterial strains. For instance, compounds with fluorine, bromine, and hydrogen substituents showed the highest activity, with minimum inhibitory concentrations (MIC) ranging from 12 to 25 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundSubstituentMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
1Fluorine1215
2Bromine2025
3Hydrogen1822

Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets for these compounds. One study indicated that the most active derivatives might inhibit N-myristoyltransferase (NMT), an enzyme critical for microbial virulence . This suggests a mechanism through which these compounds exert their antimicrobial effects.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A review highlighted that benzofuran derivatives possess significant antitumor activity, with some compounds showing selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Antitumor Activity

In a specific case study involving the synthesis of novel benzofuran derivatives, it was found that certain compounds demonstrated potent inhibition of tumor cell proliferation in vitro. For example, one derivative exhibited an IC50 value of 5 μM against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Compounds derived from this scaffold have shown efficacy in reducing inflammatory markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

6-Hydroxybenzofuran and its derivatives have shown promising antimicrobial properties. Research indicates that benzofuran derivatives can effectively combat various pathogens, including bacteria and fungi. For instance:

  • Antitubercular Activity : Compounds derived from this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One study reported a derivative with an IC50 of 38 nM against the mycobacterial protein tyrosine phosphatase B (mPTPB), which is crucial for the survival of the bacteria in macrophages .
  • Antibacterial Properties : A series of 3-methanone-6-substituted-benzofuran derivatives were tested against multiple bacterial strains, including E. coli and S. aureus. Compounds with hydroxyl groups at the C-6 position demonstrated excellent antibacterial activity, with MIC values ranging from 0.78 to 3.12 μg/mL .

Anticancer Applications

The anticancer potential of this compound has been extensively studied:

  • Inhibition of Cancer Cell Proliferation : Benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways. For example, a derivative was found to inhibit the serine-threonine kinase AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell proliferation and increased apoptosis .
  • Targeting Metastasis : Research has highlighted the role of benzofuran derivatives in inhibiting urokinase-type plasminogen activator (uPA), a key factor in cancer metastasis. A study demonstrated that this compound derivatives could serve as potent uPA inhibitors, enhancing their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more effective derivatives:

  • Substituent Influence : The position and type of substituents on the benzofuran ring significantly affect biological activity. For instance, halogen substitutions at specific positions have been correlated with increased cytotoxicity against cancer cells .
  • Hybrid Structures : Combining benzofuran with other pharmacophores has resulted in hybrid compounds that exhibit enhanced biological activities, making them valuable candidates for drug development .

Synthesis and Development

The synthesis of this compound has evolved significantly:

  • Robust Synthesis Protocols : Recent advancements have led to improved synthetic methods for producing this compound derivatives. A four-step one-pot synthesis has been developed to streamline the process, enhancing yield and efficiency .
  • Scale-Up Production : Methods for scaling up the synthesis of this compound have been optimized, facilitating its availability for research and potential clinical applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Tuberculosis Treatment : A study focused on synthesizing benzofuran derivatives as mPTPB inhibitors showed significant promise in reversing immune response alterations caused by M. tuberculosis, indicating potential therapeutic benefits in treating tuberculosis .
  • Cancer Research : In vivo studies demonstrated that certain benzofuran derivatives could significantly reduce tumor growth in murine models without adverse effects on body weight or vital organ size, highlighting their potential as safe anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Bioactivity

Moracin C and Iso-Moracin C
  • Moracin C : 2-[3′,5′-Dihydroxy-4′-(3-methylbut-2-enyl)phenyl]-6-hydroxybenzofuran.
  • Iso-Moracin C : Positional isomer with a 3-methylbut-1-enyl substituent.
  • Key Findings :
    • Moracin C exhibits superior antioxidant activity in redox-related assays compared to its isomer, attributed to the double bond position in the prenyl group, which influences electron delocalization .
    • Both compounds inhibit tyrosinase, but iso-moracin C shows reduced potency, highlighting the role of substituent geometry in enzyme interaction .
2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran (TN2672)
  • Structure : Additional hydroxyl groups at the 2′ and 4′ positions on the phenyl ring.
  • Bioactivity :
    • Acts as a competitive tyrosinase inhibitor (IC₅₀ = 5.2 µM) and radical scavenger, outperforming 6-hydroxybenzofuran due to enhanced hydrogen-bonding capacity .
    • Isolated from Erythrina herbacea, this compound demonstrates the pharmacological impact of polyhydroxylation .

Pharmacological Derivatives

  • 6-MAPB and 6-APB : Psychoactive benzofurans with N-methyl and N-propyl substitutions. Used in forensic research due to their serotonin-releasing effects .
  • Ambofuranol: 6-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-3-methoxy-5-prenylbenzofuran. Exhibits antifungal activity, with prenyl and methoxy groups enhancing lipid membrane penetration .

Data Table: Key Structural and Functional Comparisons

Compound Structure Features Synthesis Method Biological Activity Key Findings
This compound Single hydroxyl at C6 K₂CO₃ in methanol at 75°C Intermediate for derivatives Base scaffold; moderate reactivity
Moracin C 2-Phenyl, prenyl at C4′, dihydroxy Natural extraction or multi-step synthesis Antioxidant, tyrosinase inhibition Double bond position critical for activity
TN2672 2′,4′,6-Trihydroxy substitution Plant extraction or synthetic routes Tyrosinase inhibition (IC₅₀ = 5.2 µM) Enhanced radical scavenging vs. parent
Ambofuranol Prenyl, methoxy, and hydroxyl groups Cyclization of prenylated precursors Antifungal Prenyl group boosts bioactivity
6-MAPB N-Methylaminopropyl substitution Friedel-Crafts acylation Serotonin release Used in psychoactive research

Preparation Methods

Reaction Steps and Conditions

The most efficient method, reported by Gallou et al., involves a four-step, one-pot process for synthesizing 6-hydroxybenzofuran-3-carboxylic acid, a closely related analogue. Although the target compound differs by the carboxylic acid substituent, the core benzofuran formation mechanism is directly applicable. The sequence proceeds as follows:

  • Friedel-Crafts Acylation : A substituted resorcinol derivative reacts with chloroacetic acid under acidic conditions to form a ketoester intermediate.

  • Cyclization : Intramolecular esterification under heat (80–100°C) generates the benzofuran skeleton.

  • Demethylation : A hydroxyl group is introduced at the 6-position via boron tribromide-mediated cleavage of a methoxy protecting group.

  • Decarboxylation (optional): For non-carboxylic acid variants, thermal or acidic decarboxylation removes the 3-carboxylic acid group.

Optimization Strategies

  • 1H NMR Monitoring : Real-time tracking revealed transient intermediates, enabling precise control of reaction kinetics.

  • Solvent Selection : Dichloromethane minimized side reactions during cyclization, while methanol facilitated demethylation.

Outcomes

ParameterValue
Overall Yield40%
Purity>99% (HPLC)
Reaction Time24–36 hours

This method’s scalability was demonstrated at the 100-g scale, with no column chromatography required for purification.

Pechmann Condensation Approach

Synthetic Route

A traditional yet adaptable pathway involves Pechmann condensation, as detailed in a multistep protocol for this compound derivatives. The process comprises:

  • Coumarin Formation : Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0°C for 24 hours, yielding a coumarin intermediate.

  • Ring Contraction : Hydrolysis with 10% NaOH at 100°C rearranges the coumarin into a benzofuran precursor.

  • Functionalization : Carbodiimide-mediated coupling introduces substituents at the 2-position.

Limitations

  • Byproduct Formation : Overhydrolysis at elevated temperatures (>110°C) generated resorcinol degradation products, necessitating strict temperature control.

Enamine Alkylation and Reduction Strategy

Methodology

A less conventional route, adapted from CYP2A6 inhibitor synthesis, employs enamine chemistry:

  • Enamine Formation : Cyclohexanone reacts with pyrrolidine to generate a nucleophilic enamine.

  • Alkylation : Ethyl 2-bromopropionate alkylates the enamine, forming a tetrahydrobenzofuranone intermediate.

  • Aromatization : DDQ (dichlorodicyanobenzoquinone) oxidizes the tetrahydrobenzofuranone to the fully aromatic benzofuran.

  • Hydroxylation : Directed ortho-metalation with LDA (lithium diisopropylamide) introduces the 6-hydroxy group.

Key Advances

  • Oxidation Selectivity : DDQ avoided overoxidation of the furan ring, preserving the benzofuran core.

  • Directed Metalation : LDA’s strong base character ensured regioselective hydroxylation at the 6-position, achieving 78% yield in the final step.

Challenges

  • Sensitivity to Moisture : The enamine intermediate required anhydrous conditions, complicating large-scale production.

Comparative Analysis of Synthetic Routes

Yield and Practicality

MethodYieldScalabilityPurification Complexity
One-Pot Four-Step40%HighLow (crystallization)
Pechmann Condensation35–45%ModerateModerate (chromatography)
Enamine Alkylation25–30%LowHigh (multiple steps)

Q & A

Q. What are the most reliable synthetic routes for 6-Hydroxybenzofuran, and how can purity be ensured?

A two-step synthesis strategy involves cyclization of dihydroxyacetophenone derivatives followed by selective reduction using lithium borohydride (LiBH₄). This method achieves regioselective formation of this compound with yields up to 85% . To ensure purity, post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are recommended .

Q. How can researchers characterize the antioxidant activity of this compound derivatives?

Radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, are standard. For example, 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran exhibits IC₅₀ values of 5.2 µM in mushroom tyrosinase inhibition assays, measured via UV-Vis spectroscopy at 475 nm . Ensure solvent controls (e.g., DMSO <1% v/v) to avoid interference.

Q. What pharmacological targets are associated with this compound scaffolds?

These compounds show affinity for serotonin receptors (e.g., 5-HT2A_{2A}, 5-HT2C_{2C}) and nicotinic acetylcholine receptors (nAChRs). Competitive binding assays using radiolabeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) and functional assays (calcium flux or electrophysiology) are critical for evaluating subtype selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinities of this compound analogs?

Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using HEK293 cells transfected with human receptors and validate results with orthogonal methods (e.g., fluorescence-based vs. radiometric assays). For example, Appiani et al. (2022) resolved conflicting nAChR data by comparing α4β2 vs. α7 subtypes under matched ionic conditions .

Q. What strategies optimize the synthesis of this compound for scale-up without compromising yield?

Transition-metal-catalyzed methods, such as palladium-mediated Suzuki-Miyaura coupling, improve scalability. Kitamura et al. (2012) achieved 90% yield using Pd(OAc)₂/XPhos catalysts in toluene/water biphasic systems . Microwave-assisted synthesis (150°C, 20 min) reduces reaction time by 70% compared to traditional heating .

Q. How do substituent positions on the benzofuran core influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OH at C6) enhance serotonin receptor binding, while bulky substituents at C2 reduce off-target effects. Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER force field) correlate meta-hydroxylation with stabilized hydrogen bonds in 5-HT2A_{2A} active sites .

Q. What in silico tools are recommended for predicting metabolic pathways of this compound derivatives?

Use SwissADME or ADMET Predictor™ to estimate phase I/II metabolism. For example, glucuronidation at the C6 hydroxyl group is predicted as the primary detoxification pathway, validated via LC-MS/MS analysis of human liver microsome incubations .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in antioxidant assay data across studies?

Normalize results to positive controls (e.g., ascorbic acid for DPPH) and report IC₅₀ values with 95% confidence intervals. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant differences between derivatives. Bian et al. (2017) reduced variability by pre-incubating samples in the dark for 30 min before spectrophotometric readings .

Q. What techniques validate the stability of this compound under physiological conditions?

Simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) stability assays, analyzed via HPLC-UV at 254 nm, confirm compound integrity over 24 hours. Degradation products can be identified using QTOF-MS .

Handling Ethical and Data Challenges

Q. How can researchers reconcile open-data mandates with privacy concerns in pharmacological studies?

Implement de-identification protocols (e.g., removing patient metadata) and use controlled-access repositories (e.g., Zenodo). For in vitro data, share anonymized raw datasets (e.g., Excel files with compound IDs only) alongside metadata schemas .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybenzofuran
Reactant of Route 2
6-Hydroxybenzofuran

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